molecular formula C14H18BrNO2 B4042014 2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone

2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B4042014
M. Wt: 312.20 g/mol
InChI Key: GZDMVTUXYFXQFX-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone is an organic compound that features a bromophenoxy group and a methylpiperidinyl group attached to an ethanone backbone

Scientific Research Applications

2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of 4-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.

    Formation of 3-Methylpiperidine: This can be synthesized from piperidine through alkylation using methyl iodide.

    Coupling Reaction: Finally, the 4-bromophenoxyalkane is coupled with 3-methylpiperidine in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, while the piperidinyl group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-methylpiperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)-1-(3-methylpiperidin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Methylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-11-3-2-8-16(9-11)14(17)10-18-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMVTUXYFXQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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